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Compound of Interest

Compound Name: 2'-Bromoacetanilide

Cat. No.: B057096

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2'-
Bromoacetanilide (N-(2-bromophenyl)acetamide), a key intermediate in pharmaceutical and
chemical synthesis. The document is intended for researchers, scientists, and drug
development professionals, offering a consolidated resource of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

2'-Bromoacetanilide is a white crystalline solid with the chemical formula CsHsBrNO and a
molecular weight of approximately 214.06 g/mol . Its structure consists of an acetamido group
attached to a bromine-substituted benzene ring at the ortho position.

Chemical Structure:
Caption: Chemical structure of 2'-Bromoacetanilide.

Spectroscopic Data

The following sections present the key spectroscopic data for 2'-Bromoacetanilide in a
structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

The *H NMR spectrum of 2'-Bromoacetanilide is characterized by signals from the aromatic
protons, the amide proton, and the methyl protons.

- . . Coupling
Signal Chemical Shift L .
. Multiplicity Constant (J) Integration
Assignment (0) (ppm)
(Hz)

Aromatic CH 7.10-7.60 Multiplet - 4H

Amide NH ~8.0 (broad) Singlet - 1H

Methyl CHs 2.20 Singlet - 3H

Note: The chemical shift of the amide proton can vary depending on the solvent and

concentration.

The 13C NMR spectrum provides information on the different carbon environments within the

molecule.
Signal Assignment Chemical Shift (8) (ppm)
Carbonyl C=0 168.5
Aromatic C-N 136.0
Aromatic C-Br 114.0
Aromatic CH 122.0 - 132.0
Methyl CHs 24.5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.
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Wavenumber (cm~?) Assignment Functional Group
~3290 N-H Stretch Amide

~3060 Aromatic C-H Stretch Aromatic Ring
~1660 C=0 Stretch (Amide I) Amide

~1580, 1480 C=C Stretch Aromatic Ring
~1530 N-H Bend (Amide 1) Amide

~750 C-Br Stretch Aryl Halide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 2'-Bromoacetanilide, the presence of bromine results in a characteristic
isotopic pattern for the molecular ion and bromine-containing fragments.

miz Assighment
213/215 [M]* (Molecular lon)
171/173 [M - CH2COJ*

134 [M - Br - COJ*

92 [CeHeN]*

43 [CHsCOl*

Note: The two m/z values for bromine-containing fragments reflect the natural isotopic
abundance of 7°Br and 8!Br.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid
organic compound like 2'-Bromoacetanilide.

NMR Spectroscopy (*H and *3C)
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Sample Preparation:
¢ Weigh 5-10 mg of 2'-Bromoacetanilide for *H NMR or 20-50 mg for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDClsz, DMSO-de) in a clean, dry NMR tube.

o Cap the tube and gently agitate to ensure complete dissolution.
Instrumental Parameters (General):
e Spectrometer: 400 MHz or higher field NMR spectrometer.
e Temperature: 298 K.
e 1HNMR:
o Pulse sequence: Standard single-pulse experiment.
o Number of scans: 8-16.
o Relaxation delay: 1-2 seconds.
e 1BC NMR:
o Pulse sequence: Proton-decoupled pulse sequence.
o Number of scans: 1024 or more, depending on concentration.

o Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy (KBr Pellet Method)

e Grind a small amount (1-2 mg) of 2'-Bromoacetanilide with approximately 100-200 mg of
dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is
obtained.

e Place a portion of the mixture into a pellet-forming die.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b057096?utm_src=pdf-body
https://www.benchchem.com/product/b057096?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

o Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the
spectrum.

Mass Spectrometry (Electron lonization)

e A small amount of the solid sample is introduced into the mass spectrometer, typically via a
direct insertion probe.

e The sample is vaporized by heating in the ion source.

e The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
eV), causing ionization and fragmentation.

e The resulting ions are accelerated and separated by the mass analyzer based on their mass-
to-charge ratio.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship of the data obtained.
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Caption: General workflow for the spectroscopic analysis of 2'-Bromoacetanilide.
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Caption: Relationship between 2'-Bromoacetanilide and its spectroscopic data.

» To cite this document: BenchChem. [Spectroscopic Profile of 2'-Bromoacetanilide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057096#spectroscopic-data-of-2-bromoacetanilide-

nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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